(2-Bromo-3-nitrophenyl)methanamine
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Overview
Description
(2-Bromo-3-nitrophenyl)methanamine: is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom at the second position and a nitro group at the third position on a phenyl ring, with a methanamine group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-nitrobenzaldehyde followed by reductive amination. The steps are as follows:
Bromination: 3-nitrobenzaldehyde is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the ortho position relative to the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methanamine group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of (2-Azido-3-nitrophenyl)methanamine, (2-Thiocyanato-3-nitrophenyl)methanamine, or (2-Methoxy-3-nitrophenyl)methanamine.
Reduction: Formation of (2-Bromo-3-aminophenyl)methanamine.
Oxidation: Formation of (2-Bromo-3-nitrobenzaldehyde) or (2-Bromo-3-nitrobenzoic acid).
Scientific Research Applications
Chemistry: (2-Bromo-3-nitrophenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It can be used to create compounds with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is also used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .
Mechanism of Action
The mechanism of action of (2-Bromo-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
- (2-Bromo-4-nitrophenyl)methanamine
- (2-Bromo-3-nitrophenyl)ethanamine
- (2-Chloro-3-nitrophenyl)methanamine
Comparison: (2-Bromo-3-nitrophenyl)methanamine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to (2-Bromo-4-nitrophenyl)methanamine, the ortho positioning of the bromine and nitro groups in this compound allows for different steric and electronic effects, leading to distinct chemical behavior .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
(2-bromo-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4,9H2 |
InChI Key |
CCGZCZWPFBTHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CN |
Origin of Product |
United States |
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